molecular formula C11H17ClN2O2S B13153238 Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- CAS No. 181481-39-0

Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-

Cat. No.: B13153238
CAS No.: 181481-39-0
M. Wt: 276.78 g/mol
InChI Key: SJAMFXXNXPZYKC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- is a chemical compound with a molecular formula of C11H17ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the para position and an ethylmethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(ethylmethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products such as azido or thiocyanato derivatives.

    Oxidation Reactions: Products like sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products such as primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylmethylaminoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in drug design and development .

Properties

CAS No.

181481-39-0

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

4-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C11H17ClN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

SJAMFXXNXPZYKC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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